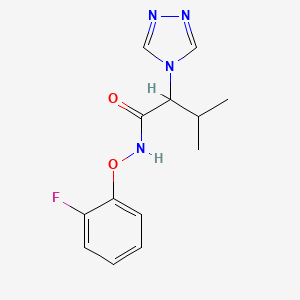
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide is a chemical compound that has been the subject of scientific research due to its potential for use as a pharmaceutical agent. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In
Scientific Research Applications
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide has been the subject of scientific research due to its potential for use as a pharmaceutical agent. This compound has been found to have antifungal, antibacterial, and antitumor properties. It has also been found to have potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide involves inhibition of fungal and bacterial cell wall synthesis. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide in lab experiments is its potential as a pharmaceutical agent. This compound has been found to have antifungal, antibacterial, antitumor, and anti-inflammatory properties, making it a versatile compound for research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety and toxicity of N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide.
Future Directions
There are several future directions for research on N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide. One direction is to further investigate its potential as a pharmaceutical agent for the treatment of fungal and bacterial infections, cancer, and inflammatory diseases. Another direction is to explore its potential as a drug delivery system, as it has been found to have good solubility and permeability. Additionally, further research is needed to determine the safety and toxicity of this compound, as well as its pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide has been synthesized using various methods. One method involves the reaction of 2-fluorophenol with 3-methyl-2-bromo-1-propene in the presence of a base to form 2-(2-fluorophenoxy)-3-methyl-1-propene. This intermediate is then reacted with 1,2,4-triazole in the presence of a base to form N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide.
properties
IUPAC Name |
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2/c1-9(2)12(18-7-15-16-8-18)13(19)17-20-11-6-4-3-5-10(11)14/h3-9,12H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMUKCGDBUAWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NOC1=CC=CC=C1F)N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,2,2-trimethyl-N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-oxabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B7437192.png)
![[3-(2,6-difluorophenyl)-1,2-oxazol-5-yl]-[(4S,5R)-4,5-dihydroxyoxazinan-2-yl]methanone](/img/structure/B7437193.png)

![N-(7-methoxy-6-bicyclo[3.2.0]heptanyl)-2-methyl-3-oxo-1H-pyrazole-5-carboxamide](/img/structure/B7437197.png)
![3,5-dichloro-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]benzamide](/img/structure/B7437201.png)
![1-[[3-(3-Fluoro-4-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylimidazolidine-2,4-dione](/img/structure/B7437212.png)
![N-[[1-(2,2-difluorocyclopropyl)pyrazol-4-yl]methyl]-4-(1,3-oxazol-5-yl)aniline](/img/structure/B7437220.png)
![(5-Chloro-4-hydroxy-2-methylphenyl)-[2-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437225.png)
![5-[1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7437237.png)
![5-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7437243.png)
![[3-[(1S)-1-hydroxyethyl]azetidin-1-yl]-(2-hydroxy-5-imidazol-1-ylphenyl)methanone](/img/structure/B7437251.png)
![2,3,3,3-tetrafluoro-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]propanamide](/img/structure/B7437253.png)
![3-[6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carbonyl]-2-methyl-1H-pyrazol-5-one](/img/structure/B7437258.png)
![2,2-dioxo-N'-[2-(trifluoromethyl)phenyl]-2lambda6-thiaspiro[3.3]heptane-6-carbohydrazide](/img/structure/B7437266.png)